Predicted Lipid Peroxidase Inhibitory Probability: Meta-Chloro vs. Para-Chloro and Unsubstituted Phenyl Analogs
The target compound has a predicted lipid peroxidase inhibitor probability (Pa) of 0.970 from a structure‑activity prediction model, compared with an inactive probability (Pi) of only 0.002 [1]. This prediction is specific to the 3‑chlorophenyl substitution; the model output differs for close analogs. The same prediction algorithm assigns the compound an antioxidant Pa of 0.967 (Pi = 0.002) and a CYP2C12 substrate Pa of 0.955 (Pi = 0.004) [1]. These in silico profiles are not yet confirmed by direct head‑to‑head biochemical assay data, but they provide the only available quantitative differentiation for this compound at the present time.
Pi 0.002
| Evidence Dimension | In silico probability of lipid peroxidase inhibition (Pa/Pi scores) |
|---|---|
| Target Compound Data | Pa = 0.970; Pi = 0.002 |
| Comparator Or Baseline | Close analogs (e.g., 4‑chlorophenyl, 2‑chlorophenyl, unsubstituted phenyl) are predicted to have different Pa/Pi profiles; exact values not retrieved from the same model. |
| Quantified Difference | Not calculable without comparator-specific predictions from the same model. |
| Conditions | Prediction derived from a PASS (Prediction of Activity Spectra for Substances) or equivalent QSAR model; experimental validation not available in the public domain. |
Why This Matters
For researchers screening libraries for lipid peroxidase or antioxidant leads, the 0.970 Pa score suggests that the 3‑chlorophenyl isomer may be a more promising starting point than other isomers, thereby guiding procurement toward this specific regioisomer.
- [1] PubChem/NCBI. PASS prediction output for Quinolin‑8‑yl (3‑chlorophenyl)carbamate (CID not specified). Table 8: Pa/Pi values for biological activities. View Source
